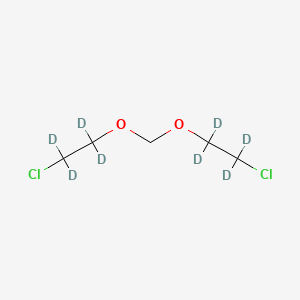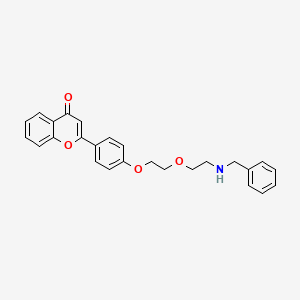
Bis(2-chloroethoxy)-D8-methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-chloroethoxy)-D8-methane: is an organic compound with the molecular formula C5H10Cl2O2 and a molecular weight of 173.038 . It is also known by other names such as Ethane, 1,1’-[methylenebis(oxy)]bis[2-chloro-] , Bis(β-chloroethyl) formal , and Di-2-chloroethyl formal . This compound is characterized by its two 2-chloroethoxy groups attached to a central methane molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(2-chloroethoxy)-D8-methane can be synthesized by the reaction of ethylene chlorohydrin with oligopolyformaldehyde under sulfuric acid catalysis . The optimal reaction conditions include a molar ratio of oligopolyformaldehyde to ethylene chlorohydrin of 1.2:2, with a catalyst dosage of 5‰ mass fraction of ethylene chlorohydrin. Toluene is used as a water-carrying agent, and all reactants are refluxed at a temperature of 110°C until no water is generated .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The yield of this compound can reach up to 97.7%, with a purity of 99% as confirmed by gas chromatographic detection .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-chloroethoxy)-D8-methane undergoes various chemical reactions, including substitution reactions. In the presence of a strong base, it can react to form divinyl ether, an anesthetic . The reaction with strong bases like potassium hydroxide (KOH) results in the formation of divinyl ether, potassium chloride (KCl), and water (H2O) .
Common Reagents and Conditions:
Substitution Reactions: Strong bases such as potassium hydroxide (KOH) are commonly used.
Reaction Conditions: The reactions typically occur under reflux conditions at elevated temperatures.
Major Products:
Divinyl Ether: Formed from the reaction with strong bases.
Potassium Chloride (KCl) and Water (H2O): By-products of the substitution reaction.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-chloroethoxy)-D8-methane is used in the synthesis of macrocyclic polyethers, such as dibenzo-18-crown-6 polyether and dicyclohexyl-18-crown-6 polyether . These compounds are important in various chemical applications, including as phase transfer catalysts.
Biology and Medicine: The compound’s derivatives are used in the synthesis of pharmaceuticals, such as the cough suppressant fedrilate . It is also used in the preparation of other biologically active compounds.
Industry: In industrial applications, this compound is used as a solvent and soil fumigant . Its ability to form macrocyclic polyethers makes it valuable in the production of specialized industrial chemicals.
Mecanismo De Acción
The mechanism of action of bis(2-chloroethoxy)-D8-methane involves its reactivity with strong bases, leading to the formation of divinyl ether and other products . The molecular targets and pathways involved in its reactions are primarily related to its ether and chloroethyl groups, which undergo substitution reactions under appropriate conditions.
Comparación Con Compuestos Similares
Bis(2-chloroethyl) ether: An ether with two 2-chloroethyl substituents.
Tetraethylene glycol dichloride:
Uniqueness: Bis(2-chloroethoxy)-D8-methane is unique due to its specific structure, which allows it to form macrocyclic polyethers and other specialized compounds. Its reactivity with strong bases to form divinyl ether is a distinctive feature that sets it apart from similar compounds .
Propiedades
Fórmula molecular |
C5H10Cl2O2 |
|---|---|
Peso molecular |
181.08 g/mol |
Nombre IUPAC |
1-chloro-2-[(2-chloro-1,1,2,2-tetradeuterioethoxy)methoxy]-1,1,2,2-tetradeuterioethane |
InChI |
InChI=1S/C5H10Cl2O2/c6-1-3-8-5-9-4-2-7/h1-5H2/i1D2,2D2,3D2,4D2 |
Clave InChI |
NLXGURFLBLRZRO-SVYQBANQSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])Cl)OCOC([2H])([2H])C([2H])([2H])Cl |
SMILES canónico |
C(CCl)OCOCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Tyr8] Bradykinin](/img/structure/B12399312.png)



![3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide](/img/structure/B12399347.png)



![(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate](/img/structure/B12399364.png)
![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12399365.png)



